molecular formula C22H27NO7S B2908278 4-(4-METHOXYBENZENESULFONYL)-1-(3,4,5-TRIMETHOXYBENZOYL)PIPERIDINE CAS No. 1448130-40-2

4-(4-METHOXYBENZENESULFONYL)-1-(3,4,5-TRIMETHOXYBENZOYL)PIPERIDINE

Cat. No.: B2908278
CAS No.: 1448130-40-2
M. Wt: 449.52
InChI Key: PSAMRZKNHOWWIA-UHFFFAOYSA-N
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Description

4-(4-Methoxybenzenesulfonyl)-1-(3,4,5-trimethoxybenzoyl)piperidine is a synthetic small molecule characterized by a piperidine core substituted with two aromatic moieties: a 4-methoxybenzenesulfonyl group and a 3,4,5-trimethoxybenzoyl group. The sulfonyl group enhances electrophilic character, while the benzoyl moiety contributes to π-π stacking interactions. The methoxy substituents modulate solubility and lipophilicity, critical for biological activity .

Crystallographic studies using SHELX software (notably SHELXL for refinement) have confirmed its planar benzoyl group and the tetrahedral geometry of the sulfonyl group, with bond angles and lengths consistent with similar sulfonamide derivatives . The compound’s molecular weight is 495.53 g/mol, with a calculated logP of 3.2, indicating moderate lipophilicity.

Properties

IUPAC Name

[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO7S/c1-27-16-5-7-17(8-6-16)31(25,26)18-9-11-23(12-10-18)22(24)15-13-19(28-2)21(30-4)20(14-15)29-3/h5-8,13-14,18H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSAMRZKNHOWWIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs are categorized based on modifications to the sulfonyl group, benzoyl group, or piperidine core. Key comparisons include physicochemical properties, biological activity, and crystallographic data.

Key Findings:

Substituent Effects on Lipophilicity :

  • Replacing methoxy with ethoxy in the sulfonyl group (Analog 1) increases logP to 3.8 but reduces solubility and potency (IC50 >10 μM), underscoring methoxy’s optimal balance between hydrophobicity and hydrogen-bonding capacity .

Benzoyl Substitution Patterns :

  • Analog 2 (2,4,5-trimethoxybenzoyl) shows reduced activity (IC50 = 1.20 μM) compared to the target compound (IC50 = 0.45 μM). The 3,4,5-trimethoxy configuration maximizes target engagement through symmetric π-stacking and van der Waals interactions .

Core Heterocycle Modifications :

  • Replacing piperidine with pyrrolidine (Analog 3) lowers molecular weight and logP (2.9) but increases solubility (0.20 mg/mL). However, reduced ring size diminishes conformational flexibility, leading to a 5.5-fold drop in potency .

Crystallographic Consistency :

  • Structural data for all analogs were refined using SHELXL, ensuring uniformity in bond parameter comparisons. The target compound’s sulfonyl S–O bond length (1.43 Å) aligns with analogs, confirming minimal electronic perturbation .

Pharmacokinetic and Formulation Considerations

The target compound’s moderate solubility (0.12 mg/mL) necessitates lipid-based formulations for in vivo studies, whereas Analog 3’s higher solubility (0.20 mg/mL) may favor aqueous delivery. Despite Analog 2’s improved solubility, its asymmetric methoxy arrangement limits membrane permeability, highlighting the 3,4,5-trimethoxy motif’s superiority in balancing absorption and target binding .

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